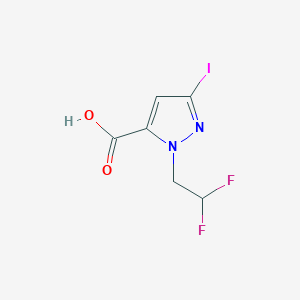

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid

説明

特性

IUPAC Name |

2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-3(6(12)13)1-5(9)10-11/h1,4H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWJXDAKBGVRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1I)CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the electrophilic 2,2-difluoroethylation of nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the desired transformations.

化学反応の分析

Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Reagents like potassium permanganate or lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学的研究の応用

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The difluoroethyl group is a lipophilic hydrogen bond donor, making this compound useful in drug design to improve target affinity and specificity.

Materials Science: Fluorinated compounds are valuable in materials science for their unique physicochemical properties.

Agrochemistry: The compound can be used in the development of agrochemicals due to its stability and reactivity.

作用機序

The mechanism of action of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively interact with biological targets .

類似化合物との比較

Substituent Variations in Pyrazole Carboxylic Acids

The following table compares the target compound with structurally related pyrazole derivatives, highlighting substituent effects on molecular properties:

* Note: The CAS number 1795474-96-2 corresponds to the 4-iodo isomer in the literature; the 3-iodo analog may require verification.

Impact of Substituents on Physicochemical Properties

- Fluorinated Alkyl Chains: Difluoroethyl (-CH₂CF₂H) and trifluoroethyl (-CH₂CF₃) groups increase electronegativity and resistance to oxidative metabolism compared to non-fluorinated chains. Trifluoroethyl derivatives exhibit higher lipophilicity (logP) . Predicted acidity (pKa) for methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate is -1.77, suggesting strong electron-withdrawing effects from iodine and fluorine .

- Iodo vs. Nitro/Methyl Substituents: Iodo groups enhance molecular weight and polarizability, making them useful in X-ray crystallography . Nitro groups (-NO₂) increase reactivity (e.g., hydrogen bonding) but may reduce stability . Methyl groups improve metabolic stability but reduce solubility compared to carboxylic acid derivatives .

Positional Isomerism :

- The 3-iodo and 4-iodo isomers (Table 2.1) demonstrate how substituent placement affects steric interactions and crystal packing. For example, iodine at C3 may hinder rotational freedom of the difluoroethyl chain.

生物活性

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound featuring a unique pyrazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. Its structural components, including the difluoroethyl group and iodine atom, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Pyrazole Ring : Provides a stable aromatic system.

- Difluoroethyl Group : Enhances lipophilicity and metabolic stability.

- Iodine Atom : Capable of participating in halogen bonding interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulate receptor activity through mechanisms such as:

- Competitive Inhibition : Binding to the active site of enzymes.

- Allosteric Modulation : Inducing conformational changes in target proteins.

Biological Activity

Recent research has highlighted various biological activities associated with pyrazole derivatives, including:

- Antitumor Activity : The compound shows promise in inhibiting tumor growth by interfering with mitotic checkpoint functions.

- Antimicrobial Properties : Potential efficacy against various pathogens has been noted, warranting further investigation into its use in infectious disease treatment.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits tumor cell proliferation and induces apoptosis in cancer cells. |

| Antimicrobial | Exhibits activity against bacterial and fungal strains. |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in critical metabolic pathways. |

Case Studies

- Antitumor Effects : A study investigating the effects of this compound on cancer cell lines demonstrated significant reductions in cell viability and proliferation rates, suggesting a mechanism involving apoptosis induction through the activation of caspases.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain kinases involved in cell cycle regulation, potentially offering therapeutic avenues for cancer treatment.

Research Findings

Recent literature reviews have compiled data on various pyrazole derivatives, indicating a broad spectrum of biological activities. Notably, approved drugs containing pyrazole structures include celecoxib and phenylbutazone, which have established roles in anti-inflammatory and analgesic therapies . The unique combination of functional groups in this compound positions it as a candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid, and how do reaction conditions affect yield?

- Answer: Synthesis often involves palladium-catalyzed cross-coupling reactions. For example, a protocol adapted from similar pyrazole derivatives (e.g., 1-(2-oxo-2-phenylethyl)-3-phenyl analogs) uses Pd(PPh₃)₄ with aryl boronic acids in deaerated DMF/water mixtures under reflux. Key steps include optimizing catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C) to achieve yields of 60–85% after column purification . The difluoroethyl group is introduced via alkylation of the pyrazole nitrogen, while iodination is achieved using N-iodosuccinimide (NIS) in acidic media .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Answer: Purity is confirmed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase). Structural characterization relies on:

- IR spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) .

- NMR : Distinct ¹H signals for the difluoroethyl group (δ 4.5–5.5 ppm, split due to J coupling) and the 3-iodo substituent (downfield shifts at δ 7.5–8.5 ppm). ¹⁹F NMR shows characteristic splitting patterns .

- Mass spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., [M+H]+ at m/z 357.2) .

Q. What are the recommended storage conditions to maintain stability?

- Answer: Store under inert atmosphere (argon) at 2–8°C in sealed containers. Avoid prolonged exposure to light or moisture, as the iodo and carboxylic acid groups are prone to hydrolysis and photodecomposition .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling) of the pyrazole core?

- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. For example, the electron-withdrawing carboxylic acid group directs electrophilic substitutions to the 4-position, while the 3-iodo group influences cross-coupling reactivity. Evidence from similar compounds shows that frontier molecular orbital (FMO) analysis predicts favorable sites for palladium-mediated reactions .

Q. What strategies resolve contradictions in biological activity data between enzymatic assays and cellular studies?

- Answer: Discrepancies may arise from differences in membrane permeability or off-target effects. To address this:

- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based viability assays).

- Modify solubility via prodrug strategies (e.g., esterification of the carboxylic acid) to enhance cellular uptake .

- Validate target engagement using crystallography or fluorescence polarization, as demonstrated in Lp-PLA2 inhibitor studies .

Q. How can the core structure be modified to enhance inhibitory activity against specific enzymes (e.g., lipoxygenases)?

- Answer: Functionalization strategies include:

- Heterocyclic fusion : Adding triazole or thiadiazine rings (e.g., via cyclocondensation) to improve binding pocket interactions .

- Bioisosteric replacement : Substituting iodine with trifluoromethyl or sulfone groups to modulate electron density and steric effects .

- Side-chain optimization : Introducing polar groups (e.g., hydroxamic acid) to enhance hydrogen bonding with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。